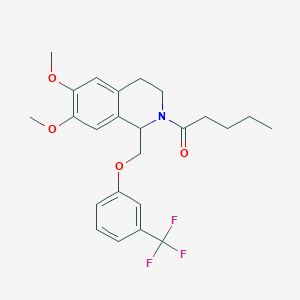![molecular formula C24H24N2O4S B11228694 6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228694.png)
6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine core, followed by the introduction of the sulfonyl and carboxamide groups. Common reagents and catalysts used in these reactions include sulfonyl chlorides, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
The compound’s potential therapeutic applications can be explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and resins. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Other benzoxazine derivatives with different substituents may exhibit similar properties and applications.
Sulfonyl Compounds: Compounds containing sulfonyl groups may share similar chemical reactivity and biological activities.
Carboxamide Compounds: Carboxamide-containing compounds are known for their diverse applications in pharmaceuticals and materials science.
Uniqueness
The uniqueness of 6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, and material properties, distinguishing it from other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers and industry professionals alike. Further research and development can unlock new possibilities for its use in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c1-16-8-11-19(12-9-16)31(28,29)26-15-23(30-22-13-10-17(2)14-21(22)26)24(27)25-20-7-5-4-6-18(20)3/h4-14,23H,15H2,1-3H3,(H,25,27) |
InChI Key |
VHLHGSCFHYVOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11228613.png)
![N-(4-acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11228622.png)

![1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11228643.png)
![1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228655.png)
![2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228662.png)
![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228677.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11228685.png)
![N-cyclopentyl-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228693.png)
![3-Methyl-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11228695.png)
![7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228700.png)
![2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228706.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228711.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-ethylcyclohexanamine](/img/structure/B11228719.png)
